molecular formula C22H22N2O5 B2677614 N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898456-62-7

N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2677614
CAS No.: 898456-62-7
M. Wt: 394.427
InChI Key: SXNWVTDBPWVLSB-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound featuring a furan ring, a tetrahydroisoquinoline moiety, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with a suitable acylating agent to form the acetamide derivative. The pyran ring can be introduced through a cyclization reaction involving a suitable precursor, and the tetrahydroisoquinoline moiety can be added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the pyran ring.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydroisoquinoline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(4-oxo-4H-pyran-3-yl)acetamide: Lacks the tetrahydroisoquinoline moiety.

    N-(furan-2-ylmethyl)-2-(4-oxo-6-phenyl-4H-pyran-3-yl)acetamide: Contains a phenyl group instead of the tetrahydroisoquinoline moiety.

Uniqueness

N-[(furan-2-yl)methyl]-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is unique due to the presence of the tetrahydroisoquinoline moiety, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20-10-19(13-24-8-7-16-4-1-2-5-17(16)12-24)28-14-21(20)29-15-22(26)23-11-18-6-3-9-27-18/h1-6,9-10,14H,7-8,11-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNWVTDBPWVLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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